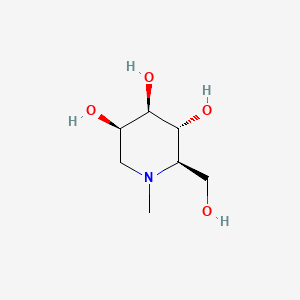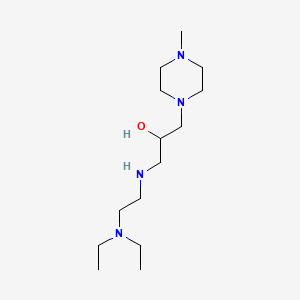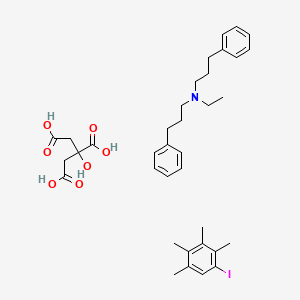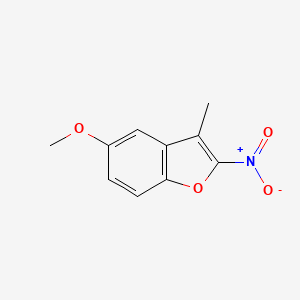
3-Methoxy-6-methyl-1,8,9-anthracenetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-6-methyl-1,8,9-anthracenetriol is a polycyclic aromatic compound with three hydroxyl groups and one methoxy group attached to an anthracene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-methyl-1,8,9-anthracenetriol typically involves the functionalization of an anthracene derivative. One common method includes the methylation of 1,8,9-anthracenetriol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-6-methyl-1,8,9-anthracenetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Anthraquinones
Reduction: Dihydroanthracenes
Substitution: Various substituted anthracenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Medicine: Explored for its therapeutic potential in treating diseases like pancreatic cancer.
Mécanisme D'action
The mechanism by which 3-Methoxy-6-methyl-1,8,9-anthracenetriol exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to bind strongly to the PTK2 protein, inhibiting its activity and thereby potentially reducing cancer cell proliferation . The binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methylchrysene
- 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone
- 1-Methoxy-2-hydroxyphenanthrene
Uniqueness
3-Methoxy-6-methyl-1,8,9-anthracenetriol is unique due to its specific substitution pattern on the anthracene backbone, which imparts distinct chemical and biological properties. Its strong binding affinity to certain proteins, such as PTK2, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
71728-49-9 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
3-methoxy-6-methylanthracene-1,8,9-triol |
InChI |
InChI=1S/C16H14O4/c1-8-3-9-5-10-6-11(20-2)7-13(18)15(10)16(19)14(9)12(17)4-8/h3-7,17-19H,1-2H3 |
Clé InChI |
FVUVEJYBZHKPTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=C1)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)




![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)







![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)
